molecular formula C15H16FN3O5S2 B13056530 methyl3-{2-[N'-methyl(4-fluorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate

methyl3-{2-[N'-methyl(4-fluorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate

Cat. No.: B13056530
M. Wt: 401.4 g/mol
InChI Key: JLEMNZVBXWIUEG-UHFFFAOYSA-N
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Description

Methyl3-{2-[N’-methyl(4-fluorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a fluorophenyl group, and a hydrazinesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl3-{2-[N’-methyl(4-fluorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl3-{2-[N’-methyl(4-fluorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl3-{2-[N’-methyl(4-fluorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl3-{2-[N’-methyl(4-fluorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, such as:

Uniqueness

Methyl3-{2-[N’-methyl(4-fluorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate is unique due to its combination of a fluorophenyl group and a hydrazinesulfonyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H16FN3O5S2

Molecular Weight

401.4 g/mol

IUPAC Name

methyl 3-[[2-[(4-fluorophenyl)-(methylamino)sulfamoyl]acetyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C15H16FN3O5S2/c1-17-19(11-5-3-10(16)4-6-11)26(22,23)9-13(20)18-12-7-8-25-14(12)15(21)24-2/h3-8,17H,9H2,1-2H3,(H,18,20)

InChI Key

JLEMNZVBXWIUEG-UHFFFAOYSA-N

Canonical SMILES

CNN(C1=CC=C(C=C1)F)S(=O)(=O)CC(=O)NC2=C(SC=C2)C(=O)OC

Origin of Product

United States

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